molecular formula C13H16FNO2 B13886774 Methyl 3-fluoro-5-(piperidin-4-yl)benzoate

Methyl 3-fluoro-5-(piperidin-4-yl)benzoate

Cat. No.: B13886774
M. Wt: 237.27 g/mol
InChI Key: GYIGLLZLYBPUAX-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-(piperidin-4-yl)benzoate is a fluorinated benzoate ester featuring a piperidin-4-yl substituent at the 5-position and a fluorine atom at the 3-position of the aromatic ring. The compound combines a lipophilic benzoate backbone with a saturated piperidine heterocycle, which confers both basicity (due to the amine in piperidine) and hydrolytic susceptibility (from the ester group). Its molecular weight is approximately 237.25 g/mol (estimated from analogous structures in ). This compound is of interest in medicinal chemistry and organic synthesis, particularly as a building block for drug intermediates or bioactive molecules .

Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

methyl 3-fluoro-5-piperidin-4-ylbenzoate

InChI

InChI=1S/C13H16FNO2/c1-17-13(16)11-6-10(7-12(14)8-11)9-2-4-15-5-3-9/h6-9,15H,2-5H2,1H3

InChI Key

GYIGLLZLYBPUAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2CCNCC2)F

Origin of Product

United States

Preparation Methods

Suzuki–Miyaura Coupling and Hydrogenation Approach

A widely used method for synthesizing fluorinated piperidinylbenzoates involves Suzuki–Miyaura coupling of boronic acid derivatives with halogenated pyridines, followed by catalytic hydrogenation to reduce the pyridine ring to piperidine.

  • Step 1: Boronic Acid Formation
    Starting with a fluorinated benzyl carbamate ester, boronation is performed under standard conditions to afford the corresponding fluorobenzeneboronic acid intermediate.
  • Step 2: Suzuki Coupling
    The fluorobenzeneboronic acid is reacted with a 4-halo-pyridine (such as 4-chloropyridine or 4-bromopyridine) under palladium-catalyzed Suzuki coupling conditions to yield a 4-pyridinyl-fluorobenzyl carbamate ester intermediate.
  • Step 3: Selective Hydrogenation
    The pyridine ring is selectively hydrogenated under mild conditions (e.g., using Raney nickel or Pd/C catalysts) to convert the pyridine to a piperidine ring, yielding the desired 4-piperidinyl-fluorobenzyl carbamate ester.
  • Step 4: Deprotection and Ester Formation
    Subsequent deprotection and esterification steps afford methyl 3-fluoro-5-(piperidin-4-yl)benzoate.

This method is described in patent literature (EP2483243B1) and related scientific reports, emphasizing the importance of reaction conditions to maintain chemoselectivity and yield (e.g., optimal substrate concentration during hydrogenation).

Base-Mediated Esterification and Acid-Base Purification

In some protocols, the final methyl ester is obtained by base-mediated esterification or transesterification of the corresponding acid intermediate. Purification is often achieved by acid-base extraction techniques, crystallization of acid or base salts, or column chromatography.

  • Typical bases used include sodium hydroxide or potassium carbonate.
  • Organic solvents such as methanol, dichloromethane, or ethyl acetate are employed for extraction and purification.
  • Acidification with hydrochloric acid or tartaric acid allows isolation of pure acid or salt forms before final esterification.

Intramolecular Aza-Michael Reactions and Organocatalysis for Piperidine Ring Construction

Recent advances in piperidine synthesis include intramolecular aza-Michael reactions (IMAMR) catalyzed by organocatalysts, which provide stereoselective and efficient routes to functionalized piperidines.

  • These methods allow for the construction of substituted piperidine rings from appropriate precursors in one-pot or cascade reactions.
  • Organocatalysts such as quinoline derivatives combined with trifluoroacetic acid have been used to obtain enantiomerically enriched piperidines.
  • While these methods are more general for piperidine derivatives, they could be adapted for the synthesis of this compound analogs.

Summary Table of Preparation Methods

Methodology Key Steps Catalysts/Reagents Yield/Notes References
Suzuki Coupling + Hydrogenation Boronic acid formation → Suzuki coupling → Hydrogenation → Deprotection/esterification Pd catalyst, Raney-Ni or Pd/C, NaOH, HCl High yield; mild conditions critical for selective hydrogenation
Base-Mediated Esterification Acid intermediate → Base hydrolysis/esterification → Acidification → Purification NaOH, K2CO3, MeOH, HCl, tartaric acid Moderate to high yield; purification by salt formation
Organocatalytic IMAMR Piperidine Synthesis Intramolecular aza-Michael reaction catalyzed by organocatalysts Quinoline organocatalyst, TFA, bases Enantioselective; adaptable for substituted piperidines

Critical Notes and Considerations

  • Chemoselectivity: Maintaining selective hydrogenation of the pyridine ring without affecting other functional groups is crucial. Optimal substrate concentration and mild conditions are emphasized.
  • Purity: Acid-base purification steps, including salt formation and recrystallization, are essential for obtaining high-purity this compound.
  • Scalability: Some bases (e.g., cesium carbonate) provide good yields but may have solubility issues at scale, requiring careful process optimization.
  • Alternative Routes: While Suzuki coupling is common, other cross-coupling or nucleophilic substitution methods may be explored depending on available starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-(piperidin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-fluoro-5-(piperidin-4-yl)benzoic acid.

    Reduction: Methyl 3-fluoro-5-(piperidin-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-fluoro-5-(piperidin-4-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-5-(piperidin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The piperidine ring and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Positional Isomers and Trifluoromethyl Derivatives

Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate and Methyl 3-(piperidin-4-yl)-5-(trifluoromethyl)benzoate () are positional isomers with the molecular formula C₁₄H₁₆F₃NO₂ (MW: 287.28). Both compounds feature a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent, but differ in substituent positions:

  • 5-CF₃, 3-piperidinyl : The piperidine at the 3-position may alter steric interactions in binding pockets, influencing biological activity.

Key Differences :

  • The -CF₃ group enhances lipophilicity and metabolic stability compared to the single fluorine in the target compound.
  • Piperidine positioning affects electronic and steric profiles, making these isomers suitable for applications requiring tailored solubility or receptor interactions .

Pyridinyl and Methoxy-Substituted Analogues

Methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate (LD-0520, ) replaces the piperidine group with a methoxypyridinyl moiety. Key distinctions include:

  • Aromatic vs. Saturated Heterocycle: The pyridine ring is planar and aromatic, enabling π-π stacking interactions, unlike the non-aromatic, basic piperidine.

Applications : Pyridinyl derivatives are often used as ligands in catalysis or kinase inhibitors, whereas piperidine-containing compounds may target GPCRs or ion channels .

Fluoropyrimidinyl and Boronate Esters

Methyl 3-Fluoro-5-(5-fluoropyrimidin-4-yl)benzoate (15a, ) substitutes piperidine with a fluoropyrimidinyl group.

  • Pyrimidine Ring : Aromatic and electron-deficient, this group may engage in halogen bonding or act as a bioisostere for adenine in nucleic acid-targeting drugs.
  • Fluorine Synergy : Dual fluorine atoms could enhance metabolic stability and membrane permeability.

Methyl 3-fluoro-5-(dioxaborolan-2-yl)benzoate () features a boronate ester, enabling Suzuki-Miyaura cross-coupling reactions. Unlike the target compound, this derivative is primarily a synthetic intermediate for constructing biaryl systems .

Piperidinyl-Benzamide and Indole Derivatives

5-[(3S,4R)-3-{[(2H-1,3-benzodioxol-5-yl)oxy]methyl}piperidin-4-yl]-2-fluoro-N-[(2H-indazol-3-yl)methyl]benzamide (Q1Y, ) shares a piperidine-linked fluoroaromatic core but includes an amide bond and indazole group.

  • Amide vs.
  • Indazole Moiety : Enhances interactions with kinase ATP pockets, suggesting applications in oncology.

DMPI and CDFII () are piperidinyl indoles with demonstrated synergy against MRSA. Their indole scaffolds provide rigid, planar structures distinct from the flexible benzoate ester, highlighting the role of core structure in antimicrobial activity .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications References
Methyl 3-fluoro-5-(piperidin-4-yl)benzoate 3-F, 5-piperidin-4-yl, ester ~237.25 Basicity, ester hydrolysis Drug intermediates, antimicrobial
Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate 4-piperidinyl, 3-CF₃, ester 287.28 High lipophilicity, positional isomer Material science, pharma
Methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate 3-F, 5-methoxypyridinyl, ester ~261.25 Aromatic π-stacking, H-bonding Catalysis, kinase inhibitors
Methyl 3-fluoro-5-(5-fluoropyrimidin-4-yl)benzoate 3-F, 5-fluoropyrimidinyl, ester 251.06 Halogen bonding, bioisostere Antiviral agents
Methyl 3-fluoro-5-(dioxaborolan-2-yl)benzoate 3-F, 5-boronate ester ~252.07 Suzuki-Miyaura coupling Synthetic intermediate

Research Findings and Implications

  • Electronic Effects : Fluorine and -CF₃ substituents modulate electron density, affecting reactivity and binding. The target compound’s single fluorine balances electron withdrawal without excessive lipophilicity .
  • Heterocycle Impact : Piperidine’s basicity improves aqueous solubility, whereas pyridine/pyrimidine groups enhance target specificity via π-interactions .
  • Metabolic Stability : Esters are prone to hydrolysis, but fluorine and aromatic heterocycles can mitigate degradation, extending half-life in biological systems .

Biological Activity

Methyl 3-fluoro-5-(piperidin-4-yl)benzoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C13H16FNO2
  • Molecular Weight : 235.28 g/mol
  • Functional Groups : Ester, Fluoro, Piperidine

The presence of the fluorine atom and the piperidine ring are significant for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

Significant studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it exhibits antiproliferative effects on several cancer cell lines, including:

  • Breast Cancer Cell Lines : MDA-MB-231 and MCF-7
  • Ovarian Cancer Cell Lines : COV318 and OVCAR-3

The half-maximal inhibitory concentration (IC50) values for these cell lines range from 19.9 µM to 75.3 µM, indicating a moderate level of potency compared to noncancerous cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may act as a reversible inhibitor of specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It can interact with various receptors, modulating their activity and leading to altered cellular responses.
  • Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Study 1: Anticancer Efficacy

In a study published in MDPI, researchers evaluated the antiproliferative effects of benzoylpiperidine derivatives on cancer cells. This compound was included as a lead compound due to its structural similarity to more potent derivatives. The study found that modifications to the piperidine ring significantly enhanced anticancer activity, suggesting avenues for further development .

Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted to assess the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 50 µg/mL.

Data Summary Table

Biological ActivityCell Line/PathogenIC50/MIC ValuesReference
AnticancerMDA-MB-23119.9 µM
AnticancerMCF-775.3 µM
AnticancerCOV31850 µM
AntimicrobialStaphylococcus aureus10 µg/mL
AntimicrobialEscherichia coli50 µg/mL

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